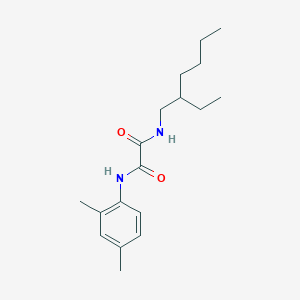![molecular formula C15H10BrCl2N3OS B11543863 3-{[(4-bromophenyl)amino]methyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B11543863.png)
3-{[(4-bromophenyl)amino]methyl}-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(4-bromofenil)amino]metil}-5-(2,4-diclorofenil)-1,3,4-oxadiazol-2(3H)-tiona es un compuesto heterocíclico que pertenece a la clase de los oxadiazoles
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-{[(4-bromofenil)amino]metil}-5-(2,4-diclorofenil)-1,3,4-oxadiazol-2(3H)-tiona típicamente involucra la reacción de 4-bromobencilamina con cloruro de 2,4-diclorobenzoílo para formar un intermedio, que luego se cicla con tiosemicarbazida en condiciones ácidas para producir el compuesto oxadiazol deseado .
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente implicarían optimizar las condiciones de reacción para maximizar el rendimiento y la pureza. Esto podría incluir el uso de catalizadores, control de temperatura y técnicas de purificación como la recristalización o la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-{[(4-bromofenil)amino]metil}-5-(2,4-diclorofenil)-1,3,4-oxadiazol-2(3H)-tiona puede someterse a varios tipos de reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el anillo oxadiazol en otras estructuras heterocíclicas.
Sustitución: Los átomos de bromo y cloro pueden ser sustituidos por otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Se pueden utilizar agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en condiciones básicas para sustituir los átomos de halógeno.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir sulfóxidos o sulfonas, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en la molécula.
Aplicaciones Científicas De Investigación
Química: Sirve como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto ha demostrado potencial como agente antimicrobiano y antifúngico.
Industria: Se puede utilizar en el desarrollo de nuevos materiales con propiedades específicas, como una mayor estabilidad o reactividad.
Mecanismo De Acción
El mecanismo de acción de 3-{[(4-bromofenil)amino]metil}-5-(2,4-diclorofenil)-1,3,4-oxadiazol-2(3H)-tiona implica su interacción con varios objetivos moleculares y vías. Por ejemplo, puede inhibir la actividad de enzimas como la acetilcolinesterasa, lo que lleva a niveles elevados de acetilcolina en el sistema nervioso . Esto puede resultar en varios efectos fisiológicos, incluida una mayor neurotransmisión y una posible neurotoxicidad a altas concentraciones.
Comparación Con Compuestos Similares
Compuestos Similares
4-(4-bromofenil)-tiazol-2-amina: Este compuesto comparte un grupo bromofenil similar, pero tiene un anillo de tiazol en lugar de un anillo de oxadiazol.
Pirazoles acoplados a hidrazina: Estos compuestos también contienen anillos heterocíclicos y han mostrado actividades biológicas similares, como efectos antileishmaniales y antimaláricos.
Unicidad
3-{[(4-bromofenil)amino]metil}-5-(2,4-diclorofenil)-1,3,4-oxadiazol-2(3H)-tiona es único debido a su combinación específica de grupos funcionales y la presencia de átomos de bromo y cloro
Propiedades
Fórmula molecular |
C15H10BrCl2N3OS |
|---|---|
Peso molecular |
431.1 g/mol |
Nombre IUPAC |
3-[(4-bromoanilino)methyl]-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole-2-thione |
InChI |
InChI=1S/C15H10BrCl2N3OS/c16-9-1-4-11(5-2-9)19-8-21-15(23)22-14(20-21)12-6-3-10(17)7-13(12)18/h1-7,19H,8H2 |
Clave InChI |
PIOLCAGKFNPYCI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NCN2C(=S)OC(=N2)C3=C(C=C(C=C3)Cl)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({(E)-[2-methoxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11543783.png)
![2-Ethoxy-4-[(E)-({2-[(furan-2-YL)formamido]acetamido}imino)methyl]phenyl benzoate](/img/structure/B11543784.png)
![2-(2,4-dimethylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11543803.png)
![3-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11543819.png)
![2,4-dibromo-6-[(E)-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-5-methylbenzene-1,3-diol](/img/structure/B11543833.png)

![4-amino-N'-[(E)-{2-[(2,4-dichlorobenzyl)oxy]-5-nitrophenyl}methylidene]-1,2,5-oxadiazole-3-carbohydrazide](/img/structure/B11543848.png)
![N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11543851.png)
![N'-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]acetohydrazide](/img/structure/B11543857.png)
![2-Amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B11543866.png)
![Methyl 4-[[4-(2-phenylethynyl)phenyl]methylideneamino]benzoate](/img/structure/B11543873.png)
![4-{(Z)-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl naphthalene-1-carboxylate](/img/structure/B11543881.png)

![4-chloro-2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,5-dimethyl-6-nitrophenol](/img/structure/B11543892.png)
